

An In-depth Technical Guide to But-3-en-1-yl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Butenyl acetate

Cat. No.: B074799

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-3-en-1-yl acetate, also known as **3-butenyl acetate**, is an organic compound classified as an ester. Its chemical structure consists of a four-carbon alkenyl chain bonded to an acetate group. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation and analysis. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate documentation and database searches.

Identifier Type	Value	Citation
IUPAC Name	but-3-en-1-yl acetate	[1]
Systematic Name	3-Buten-1-ol, 1-acetate	[1]
CAS Number	1576-84-7	[1]
Molecular Formula	C ₆ H ₁₀ O ₂	[1]
Molecular Weight	114.14 g/mol	[1]
InChI	InChI=1S/C6H10O2/c1-3-4-5-8-6(2)7/h3H,1,4-5H2,2H3	[1]
InChIKey	IEKXSSZASGLISC-UHFFFAOYSA-N	[1]
Canonical SMILES	CC(=O)OCCC=C	[1]

Common Synonyms:

- **3-Butenyl acetate**[\[1\]](#)
- 4-Acetoxy-1-butene[\[1\]](#)
- Acetic acid 3-butenyl ester[\[1\]](#)
- 2-Vinylethyl acetate[\[1\]](#)

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of but-3-en-1-yl acetate is provided below. This data is essential for its handling, characterization, and application in experimental settings.

Physical Properties

Property	Value	Citation
Appearance	Colorless liquid	
Boiling Point	124.67 °C (estimated)	
Density	Not available	
Flash Point	34.60 °C (estimated)	
Water Solubility	3649 mg/L at 25 °C (estimated)	
logP (o/w)	1.382 (estimated)	

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds.

3.2.1. ^1H NMR Spectroscopy

The proton nuclear magnetic resonance (^1H NMR) spectrum provides information about the hydrogen atoms in the molecule. The expected chemical shifts (δ) and multiplicities for but-3-en-1-yl acetate in a deuterated solvent (e.g., CDCl_3) are as follows:

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Integration
$\text{H}_3\text{C}-\text{C}(=\text{O})-$	~2.05	Singlet	3H
$-\text{O}-\text{CH}_2-$	~4.15	Triplet	2H
$-\text{CH}_2-\text{CH}=$	~2.35	Quartet	2H
$\text{H}_2\text{C}=$	~5.10	Multiplet	2H
$=\text{CH}-$	~5.80	Multiplet	1H

3.2.2. ^{13}C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (13C NMR) spectrum reveals the different carbon environments within the molecule.

Carbon Assignment	Chemical Shift (ppm)	Citation
CH ₃ -C(=O)-	~21.0	[2][3]
-O-CH ₂ -	~63.0	[2][3]
-CH ₂ -CH=	~33.0	[2][3]
H ₂ C=	~117.0	[2][3]
=CH-	~134.0	[2][3]
-C(=O)-	~171.0	[2][3]

3.2.3. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity	Citation
C=O (Ester)	Stretch	~1740	Strong	[4][5]
C-O (Ester)	Stretch	~1240	Strong	[4][5]
C=C (Alkene)	Stretch	~1645	Medium	[5][6]
=C-H (Alkene)	Stretch	~3080	Medium	[5][6]
C-H (sp ³)	Stretch	~2850-2960	Medium-Strong	[5][6]

3.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of its molecular weight and structure.

m/z	Proposed Fragment	Significance	Citation
114	$[\text{C}_6\text{H}_{10}\text{O}_2]^+$	Molecular Ion (M^+)	[7][8]
71	$[\text{M} - \text{OCCH}_3]^+$	Loss of acetyl group	[7][8]
54	$[\text{C}_4\text{H}_6]^+$	Retro-Diels-Alder fragmentation	[7][8]
43	$[\text{CH}_3\text{CO}]^+$	Acetyl cation (often the base peak)	[7][8]

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of but-3-en-1-yl acetate via the esterification of 3-buten-1-ol with acetic anhydride.

Synthesis of But-3-en-1-yl Acetate

This procedure is adapted from standard esterification protocols.[9][10]

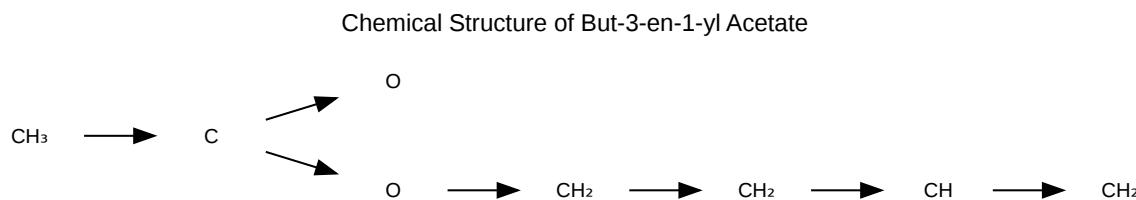
Materials:

- 3-Buten-1-ol
- Acetic anhydride
- Pyridine (or another suitable base catalyst, e.g., DMAP)
- Diethyl ether (or other suitable extraction solvent)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Equipment:

- Round-bottom flask

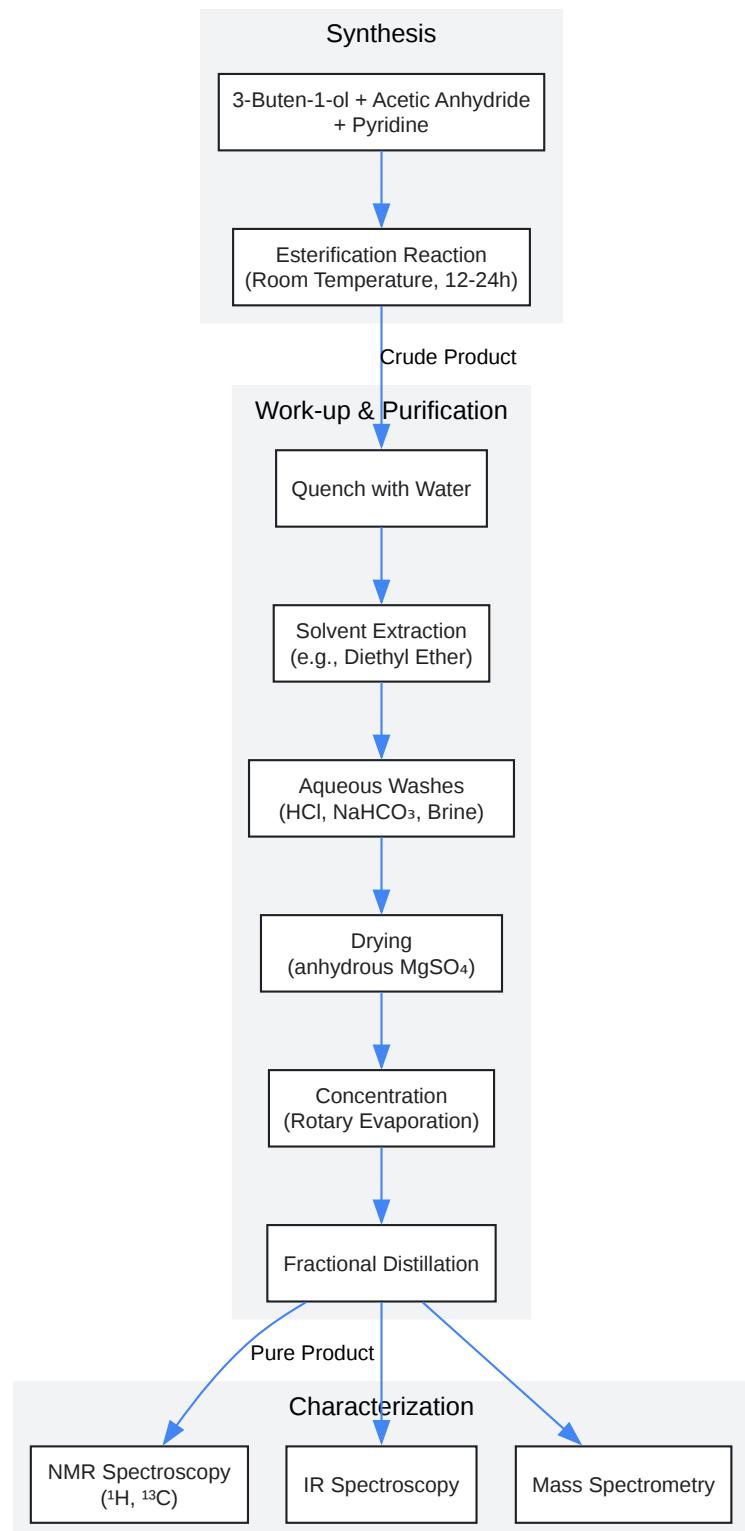
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware


Procedure:

- To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-buten-1-ol (1.0 equivalent).
- Add pyridine (1.2 equivalents) to the flask and cool the mixture in an ice bath.
- Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.
- Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by the slow addition of water.
- Transfer the mixture to a separatory funnel and dilute with diethyl ether.
- Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO_3 solution (to remove excess acetic acid), and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

- Purify the crude but-3-en-1-yl acetate by fractional distillation under atmospheric or reduced pressure.

Mandatory Visualizations


The following diagrams illustrate the chemical structure and a logical workflow for the synthesis and characterization of but-3-en-1-yl acetate.

[Click to download full resolution via product page](#)

Figure 1: Chemical Structure of But-3-en-1-yl Acetate

Workflow for Synthesis and Characterization of But-3-en-1-yl Acetate

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Buten-1-ol, 1-acetate | C6H10O2 | CID 74095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. i3awards.org.au [i3awards.org.au]
- To cite this document: BenchChem. [An In-depth Technical Guide to But-3-en-1-yl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b074799#3-butenyl-acetate-iupac-name-and-synonyms\]](https://www.benchchem.com/product/b074799#3-butenyl-acetate-iupac-name-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com